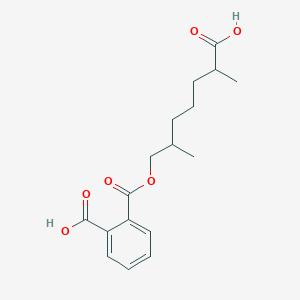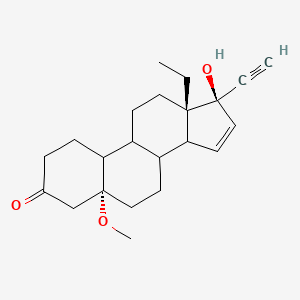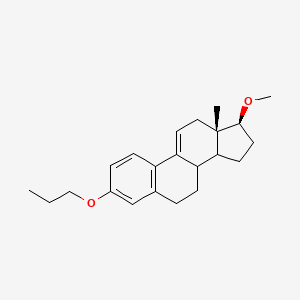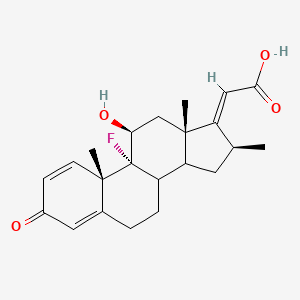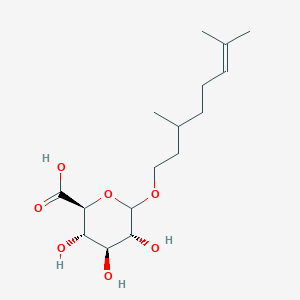
Methotrexate-d7 Heptaglutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.
Applications De Recherche Scientifique
1. Carcinogenic Potential Assessment
- Methotrexate has been tested for carcinogenic potential in Swiss mice and Syrian golden hamsters. The study did not find an increased incidence of tumors in either species, despite observing hepatic alterations such as hydropic degeneration, fatty metamorphosis, and necrosis (Rustia & Shubik, 1973).
2. Treatment Response Markers in Rheumatoid Arthritis
- Methotrexate's role in treating rheumatoid arthritis has been explored, with studies evaluating potential biomarkers predicting its treatment effectiveness. Relevant biomarkers include RBC MTX polyglutamate levels and genetic variations in genes from biological and metabolic pathways (Halilova et al., 2012).
3. Pharmacokinetics in Reticulocytic Rats
- The metabolism of methotrexate in rat erythrocytes, particularly its persistence, has been investigated using the reticulocytic rat as a model. This study offers insights into polyglutamate metabolism and supports the hypothesis that red cell methotrexate polyglutamates arise from developing erythrocytes in the marrow (Krakower & Kamen, 1984).
4. Prevention and Management of Toxicities in High-Dose Methotrexate
- High-dose methotrexate is used in treating various cancers, and this research provides comprehensive recommendations for preventing toxicity, including acute kidney injury, and detailed treatment guidance (Howard et al., 2016).
5. Quantification of Methotrexate Polyglutamates in Red Blood Cells
- An improved high-performance liquid chromatography method for quantifying methotrexate polyglutamates in erythrocytes has been developed. This methodology is significant for monitoring the concentration of methotrexate polyglutamates in patients, particularly in cases like juvenile idiopathic arthritis (Hroch et al., 2009).
6. Antileukemic Effects of Methotrexate Polyglutamates
- A study on childhood acute lymphoblastic leukemia indicates that higher concentrations of methotrexate polyglutamates in ALL blasts are associated with greater antileukemic effects. This establishes a rationale for high-dose methotrexate in such treatments (Masson et al., 1996).
Propriétés
Formule moléculaire |
C50H57D7N14O23 |
|---|---|
Poids moléculaire |
1236.17 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



